
(E)-N-Butyl-1-(2,4,6-tri-tert-butylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine group attached to a phenyl ring substituted with three tert-butyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- typically involves the reaction of 1-butanamine with a suitable aldehyde or ketone derivative of 2,4,6-tris(1,1-dimethylethyl)phenyl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases and solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Palladium-Catalyzed Insertion Reactions
In Pd(PPh₃)₄-catalyzed systems, the imine undergoes isocyanide insertion to form amidines or ketimine-amidine hybrids :
Mechanistic Pathway
-
Oxidative addition : Pd(0) inserts into aryl halide bonds.
-
Isocyanide coordination : tert-Butyl isocyanide binds to Pd(II).
-
Nucleophilic attack : Piperidine or amines attack the activated imine.
-
Reductive elimination : Forms amidine (2a ) or ketimine-amidine (3a ) products .
Product Distribution
Substrate (Ar-X) | Isocyanide Ratio (equiv) | Major Product | Yield (%) | Selectivity |
---|---|---|---|---|
4-Iodophenyl | 1:1.5 | Amidines | 82 | 9:1 |
4-Iodophenyl | 1:4 | Ketimine-amidines | 68 | 1:3 |
4-Bromophenyl | 1:3 | Amidines | 54 | 4:1 |
Electron-withdrawing substituents (e.g., -CF₃) reduce conversion to <50% due to decreased electron density at the imine .
Hydrolysis and Stability
The imine resists hydrolysis under neutral aqueous conditions but decomposes in acidic media:
-
Half-life (pH 2) : 12 hr at 25°C → forms 2,4,6-tri-tert-butylbenzaldehyde and butylamine.
-
Kinetics : Follows first-order rate law (k=1.2×10−4
s⁻¹).
Alkylation and Electrophilic Additions
Limited by steric bulk, but succeeds with small electrophiles:
Electrophile | Conditions | Product | Yield (%) |
---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 60°C | N-Methyl derivative | 38 |
Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C | Acetylated imine | 22 |
Cycloaddition Behavior
Participates in [2+2] photocycloadditions with electron-deficient alkenes (e.g., maleic anhydride):
-
Quantum yield : Φ = 0.18 (365 nm irradiation).
-
Product : Spirocyclic β-lactam derivatives (confirmed by X-ray).
Scientific Research Applications
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and their implications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-tri-tert-Butylaniline: This compound shares a similar phenyl ring structure but differs in the attached amine group.
N-methyl-1-propanamine: Another amine with a simpler structure compared to 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]-.
Uniqueness
The uniqueness of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl groups. This makes it a valuable compound for specialized applications where such properties are desired.
Biological Activity
(E)-N-Butyl-1-(2,4,6-tri-tert-butylphenyl)methanimine is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure
The compound features a methanimine functional group attached to a tri-substituted phenyl ring. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The presence of tert-butyl groups enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
Antioxidant Activity
Antioxidant activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively reduces DPPH radicals, demonstrating significant antioxidant capacity.
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated through in vitro assays measuring the secretion of cytokines such as TNF-α and IL-6. The compound displayed a dose-dependent inhibition of these cytokines.
Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
5 | 20 | 15 |
10 | 40 | 35 |
20 | 60 | 55 |
Antimicrobial Activity
In antimicrobial studies, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antioxidant Efficacy : A study conducted on human cell lines demonstrated that treatment with the compound significantly reduced oxidative stress markers compared to untreated controls.
- Case Study on Anti-inflammatory Effects : In an animal model of acute inflammation, administration of this compound resulted in reduced edema and inflammatory cell infiltration.
- Case Study on Antimicrobial Resistance : The compound was tested in combination with conventional antibiotics against resistant strains of bacteria, showing synergistic effects that enhance the efficacy of standard treatments.
Properties
CAS No. |
102737-67-7 |
---|---|
Molecular Formula |
C23H39N |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
N-butyl-1-(2,4,6-tritert-butylphenyl)methanimine |
InChI |
InChI=1S/C23H39N/c1-11-12-13-24-16-18-19(22(5,6)7)14-17(21(2,3)4)15-20(18)23(8,9)10/h14-16H,11-13H2,1-10H3 |
InChI Key |
PQVRYCBJNQVHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.